molecular formula C16H13FN2O2 B286768 N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Número de catálogo B286768
Peso molecular: 284.28 g/mol
Clave InChI: ZIOUNCNSKQTCBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as FMeBIO, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the brain and nervous system.

Mecanismo De Acción

FMeBIO acts as an agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the brain and nervous system. Activation of mGluR7 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the modulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to be highly selective for mGluR7 and to have a long half-life in vivo, making it an ideal tool for studying the function of this receptor.
Biochemical and Physiological Effects:
FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, in a dose-dependent manner. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. FMeBIO has been shown to have a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FMeBIO has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, allowing for specific modulation of this receptor without affecting other receptors or signaling pathways. It has a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity. However, FMeBIO also has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects or unintended interactions with other molecules in the brain. It may also have limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research involving FMeBIO. One area of focus is the role of mGluR7 in the regulation of neurotransmitter release and synaptic plasticity in different brain regions and under different physiological and pathological conditions. Another area of focus is the potential therapeutic applications of FMeBIO and other mGluR7 agonists in the treatment of neurodegenerative diseases and other neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of FMeBIO for use in lab experiments and clinical applications.

Métodos De Síntesis

FMeBIO is synthesized through a multi-step process involving the reaction of various reagents and solvents. The first step involves the reaction of 3-fluoroaniline and 5-methyl-1,2-benzisoxazole-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate product. The intermediate product is then reacted with acetic anhydride in the presence of a base such as pyridine to form FMeBIO.

Aplicaciones Científicas De Investigación

FMeBIO has been used extensively in scientific research as a tool for studying the brain and nervous system. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to have neuroprotective effects in animal models of neurodegenerative diseases.

Propiedades

Fórmula molecular

C16H13FN2O2

Peso molecular

284.28 g/mol

Nombre IUPAC

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13FN2O2/c1-10-5-6-15-13(7-10)14(19-21-15)9-16(20)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,20)

Clave InChI

ZIOUNCNSKQTCBV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

SMILES canónico

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.